Exceptional Enantioselective Recognition by Chiral Amino-Phosphonium Salts
In a study of chiral amino-phosphonium salts, 1-cyclohexylethanamine (CY) demonstrated an exceptionally high level of enantiomeric discrimination. When using the R-isomer of a chiral phosphonium salt host, a guest selectivity (ξ) value of 5.3×10⁸ was achieved for the enantiomer of R-CY over S-CY [1]. This value represents an extremely high binding preference for one enantiomer over the other, highlighting the compound's utility in systems requiring ultra-high chiral selectivity.
| Evidence Dimension | Enantiomeric discrimination (guest selectivity ξ) |
|---|---|
| Target Compound Data | Selectivity (ξ) = 5.3×10⁸ for R-CY over S-CY |
| Comparator Or Baseline | No direct comparator data provided for other amines in this study. |
| Quantified Difference | 5.3×10⁸-fold preference for one enantiomer over the other. |
| Conditions | Chiral amino-phosphonium salt host in unspecified conditions, as reported by Rajasekar et al., 2021. |
Why This Matters
This high degree of enantioselective recognition confirms the compound's suitability for developing highly sensitive chiral sensors, separation media, or as a model substrate for fundamental studies in chiral recognition phenomena.
- [1] Rajasekar, P.; Jose, C.; Sarkar, M.; Boomishankar, R. Effective Enantioselective Recognition by Chiral Amino-Phosphonium Salts. Angew. Chem. Int. Ed. 2021, 60(8), 4023-4027. DOI: 10.1002/anie.202012392. PMID: 33200463. https://documentsdelivered.com/source/061/827/061827100.php View Source
